molecular formula C25H22FN5O2S B15026112 6-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B15026112
M. Wt: 475.5 g/mol
InChI Key: BCQOPNKHNWQXAL-UHFFFAOYSA-N
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Description

6-(4-ETHOXYPHENYL)-N-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple aromatic rings and heterocyclic components, makes it a subject of interest for researchers in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ETHOXYPHENYL)-N-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of hydrazine derivatives with carbon disulfide to form 1,2,4-triazole intermediates.

    Thiadiazine Ring Formation: The triazole intermediate is then reacted with appropriate thiol compounds under controlled conditions to form the triazolothiadiazine core.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, resulting in amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation and nitration reactions often employ reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject for studying reaction mechanisms.

    Biology: It has shown promise in biological assays, particularly as an inhibitor of certain enzymes and receptors.

    Medicine: Research indicates potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(4-ETHOXYPHENYL)-N-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-(4-ETHOXYPHENYL)-N-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE stands out due to its specific substitution pattern, which imparts unique physicochemical properties and biological activities. The presence of ethoxy and fluorophenyl groups enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development.

Properties

Molecular Formula

C25H22FN5O2S

Molecular Weight

475.5 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C25H22FN5O2S/c1-2-33-20-14-8-16(9-15-20)21-22(24(32)27-19-12-10-18(26)11-13-19)34-25-29-28-23(31(25)30-21)17-6-4-3-5-7-17/h3-15,21-22,30H,2H2,1H3,(H,27,32)

InChI Key

BCQOPNKHNWQXAL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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